Cas no 7147-44-6 ( )
structure
Product Name:
Numero CAS:7147-44-6
MF:C8H8ClNO
MW:169.608221054077
CID:976441
PubChem ID:224463
Update Time:2025-04-19
Proprietà chimiche e fisiche
Nomi e identificatori
-
- (NE)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine
- 2'-CHLOROACETOPHENONE OXIME
- 1-(2-chlorophenyl)ethanone oxime
- 1-(2-chloro-phenyl)-ethanone oxime
- 1-(2-Chlor-phenyl)-aethanon-oxim
- 2-Chlor-acetophenon-oxim
- 2-chloro-acetophenone
- 2-chloroacetophenone oxime
- caf[qr]
- cap[qr]
- chloromethyl phenyl ketone
- cn[qr]
- mace[qr]
- NCI-C55107
- o-Chlor-acetophenon-oxim
- o-chloroacetophenone oxime
- PEPPERSPRAY
- phenacyl
- teargas
- 2'-Chloroacetophenoneoxime
- HMS1442J07
- NSC-12933
- IDI1_015464
- 7147-44-6
- SCHEMBL17134109
- AKOS016036741
- SCHEMBL5664854
- (E)-1-(2-chlorophenyl)ethan-1-one oxime
- A923476
- NSC12933
- N-[1-(2-chlorophenyl)ethylidene]hydroxylamine
- HS-4023
-
-
- MDL: MFCD00219817
- Inchi: 1S/C8H8ClNO/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,1H3/b10-6+
- Chiave InChI: MBKGQYQOTXYSRQ-UXBLZVDNSA-N
- Sorrisi: ClC1C=CC=CC=1/C(/C)=N/O
Proprietà calcolate
- Massa esatta: 169.02954
- Massa monoisotopica: 169.029
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 158
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 2.3
- Superficie polare topologica: 32.6Ų
Proprietà sperimentali
- Densità: 1.18
- Punto di ebollizione: 284.6°C at 760 mmHg
- Punto di infiammabilità: 125.9°C
- Indice di rifrazione: 1.543
- PSA: 32.59
- LogP: 2.53820
Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076003-1g |
2'-Chloroacetophenone oxime |
7147-44-6 | 97% | 1g |
£37.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1235934-1g |
4-(methylamino)-4-oxobut-2-enoic acid |
7147-44-6 | 97% | 1g |
$235 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1235934-5g |
4-(methylamino)-4-oxobut-2-enoic acid |
7147-44-6 | 97% | 5g |
$505 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1235934-25g |
4-(methylamino)-4-oxobut-2-enoic acid |
7147-44-6 | 97% | 25g |
$1490 | 2024-06-07 | |
| A2B Chem LLC | AC71612-1g |
2'-Chloroacetophenone oxime |
7147-44-6 | 97% | 1g |
$90.00 | 2024-04-19 | |
| A2B Chem LLC | AC71612-5g |
2'-Chloroacetophenone oxime |
7147-44-6 | 97% | 5g |
$270.00 | 2024-04-19 | |
| A2B Chem LLC | AC71612-25g |
2'-Chloroacetophenone oxime |
7147-44-6 | 97% | 25g |
$880.00 | 2024-04-19 | |
| 1PlusChem | 1P005U70-1g |
4-(methylamino)-4-oxobut-2-enoic acid |
7147-44-6 | 97% | 1g |
$125.00 | 2025-02-21 | |
| 1PlusChem | 1P005U70-5g |
4-(methylamino)-4-oxobut-2-enoic acid |
7147-44-6 | 97% | 5g |
$327.00 | 2025-02-21 | |
| 1PlusChem | 1P005U70-25g |
4-(methylamino)-4-oxobut-2-enoic acid |
7147-44-6 | 97% | 25g |
$1038.00 | 2025-02-21 |
Letteratura correlata
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
7147-44-6 ( ) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso